molecular formula C20H21ClF3N3O B4284396 N-(1-benzyl-4-piperidinyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea

N-(1-benzyl-4-piperidinyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea

Cat. No.: B4284396
M. Wt: 411.8 g/mol
InChI Key: IHAODIUGDXUYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. BTCP has been studied for its potential use in scientific research applications due to its unique properties.

Mechanism of Action

N-(1-benzyl-4-piperidinyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea acts as a dopamine receptor antagonist, which means that it blocks the action of dopamine at the receptor site. This leads to a decrease in the release of dopamine, which can result in a reduction in the rewarding effects of drugs of abuse. Additionally, this compound has been shown to inhibit the reuptake of dopamine, which can further reduce the effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease locomotor activity in animals, which is indicative of a decrease in dopamine release. Additionally, this compound has been shown to decrease the reinforcing effects of drugs of abuse, which can lead to a reduction in drug-seeking behavior.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has a number of advantages and limitations for use in lab experiments. One advantage is that it has a high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes. Additionally, this compound has been shown to be effective in reducing the effects of drugs of abuse, which can be useful in studying the mechanisms underlying drug addiction. However, one limitation of this compound is that it can have off-target effects, which can complicate the interpretation of results.

Future Directions

There are a number of future directions for research on N-(1-benzyl-4-piperidinyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea. One direction is to further investigate its potential use in the treatment of drug addiction. Additionally, more research is needed to fully understand the mechanisms underlying its effects on dopamine receptors. Finally, this compound could be used as a tool to study the role of dopamine in various physiological and behavioral processes, which could lead to a better understanding of the neural mechanisms underlying these processes.
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research applications. It has been shown to have affinity for dopamine receptors, and has been investigated for its potential use in the treatment of drug addiction. Further research is needed to fully understand its mechanisms of action and potential uses in the future.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to have affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the effects of cocaine and amphetamine.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3N3O/c21-17-7-6-15(20(22,23)24)12-18(17)26-19(28)25-16-8-10-27(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAODIUGDXUYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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